![molecular formula C19H23N3OS B4882849 N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)

N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

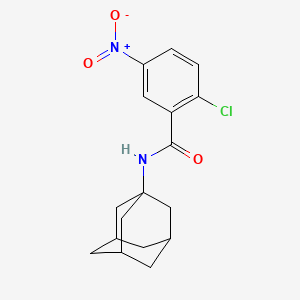

“N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide” is a chemical compound that encompasses pharmacologically potent amide and phenyl piperazine moieties in its structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound can be initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted compound .Molecular Structure Analysis

The molecular formula of this compound is C19H23N3O . The structures of the products were deduced from their IR 1 H-NMR, and 13 C-NMR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of un/substituted anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis

This compound is a white amorphous solid with a melting point of 137 – 138°C . Its molecular weight is 323 g/mol .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

“N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and its derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The results of pharmacological studies showed activity exclusively in the Maximal Electroshock Seizure (MES) seizures especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen which is an animal model of human partial and therapy-resistant epilepsy .

Neurological Toxicity Studies

The acute neurological toxicity of “N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and its derivatives was determined applying the rotarod test . This test is used to assess the balance and coordination of rodents and can be used to determine the neurotoxic effects of a compound .

Binding to Neuronal Voltage-Sensitive Sodium Channels

In in vitro studies, the most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that “N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and its derivatives may have potential applications in the treatment of neurological disorders that involve abnormal sodium channel activity .

Synthesis and Chemical Properties

“N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . Its chemical properties, such as its molecular formula (C9H11NOS), average mass (333.447 Da), and Monoisotopic mass (333.118744 Da), have been documented .

Commercial Availability

“N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is commercially available and can be purchased from chemical suppliers like Sigma-Aldrich . However, it’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Future Research Potential

Given its anticonvulsant activity and binding to neuronal voltage-sensitive sodium channels, “N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” and its derivatives have potential for further research in the field of neurology and pharmacology . Future studies could explore its efficacy and safety in different models of epilepsy and other neurological disorders .

Direcciones Futuras

The molecules synthesized using this compound were evaluated for their anticancer activity using an anti-proliferation (SRB) assay on the HCT116 Colon Cancer Cell line . It was found that one of the compounds was the most promising candidate of the series and will serve as a lead for future structure optimizations . Moreover, substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds .

Mecanismo De Acción

Target of Action

The primary target of N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, which in turn prevents the generation and propagation of further action potentials . This leads to a decrease in neuronal excitability, which can help to control seizures .

Biochemical Pathways

For example, it can lead to a reduction in the release of excitatory neurotransmitters, which can help to reduce neuronal excitability and prevent seizures .

Result of Action

The result of the action of N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a reduction in neuronal excitability, which can help to control seizures . In animal models of epilepsy, several derivatives of this compound showed activity in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Some molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-24-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGRIPVLPKXPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)

![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4882852.png)

![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)